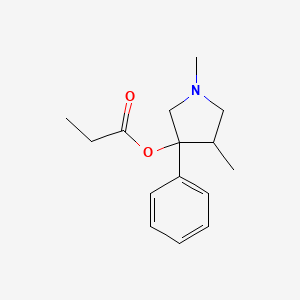
(R)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide is a complex organic compound with a unique structure that includes a pyrrolidinyl ring, a butynyl group, and an aminium iodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the butynyl and aminium iodide groups. Common synthetic routes may involve the use of reagents such as alkyl halides, amines, and iodide salts under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography may be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminium iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted amines.
Aplicaciones Científicas De Investigación
®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinyl derivatives and aminium iodides, such as:
- ®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium bromide
- ®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium chloride
Uniqueness
What sets ®-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
| 98612-64-7 | |
Fórmula molecular |
C12H21IN2O |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
trimethyl-[4-[(2R)-2-methyl-5-oxopyrrolidin-1-yl]but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C12H21N2O.HI/c1-11-7-8-12(15)13(11)9-5-6-10-14(2,3)4;/h11H,7-10H2,1-4H3;1H/q+1;/p-1/t11-;/m1./s1 |
Clave InChI |
QQXGIHDPMVPWDQ-RFVHGSKJSA-M |
SMILES isomérico |
C[C@@H]1CCC(=O)N1CC#CC[N+](C)(C)C.[I-] |
SMILES canónico |
CC1CCC(=O)N1CC#CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


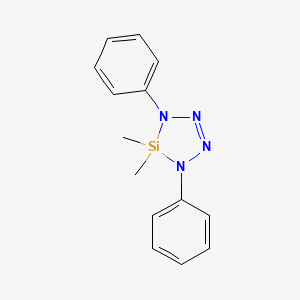
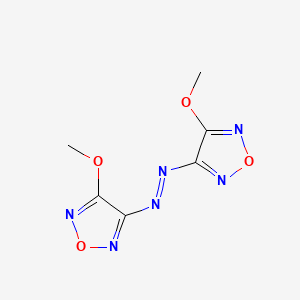

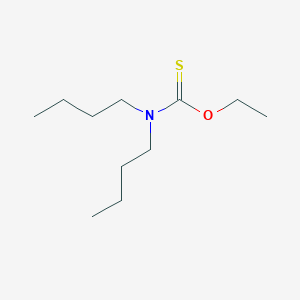
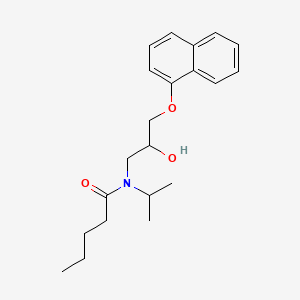

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
